

A Comparative Analysis of Tetraallyltin and Allyltributyltin in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tetraallyltin	
Cat. No.:	B1360086	Get Quote

A deep dive into the properties, reactivity, and performance of two key organotin reagents in the allylation of carbonyl compounds, offering a data-driven comparison for researchers in organic chemistry and drug development.

In the realm of carbon-carbon bond formation, organotin reagents have long been indispensable tools for their versatility and reliability. Among these, **tetraallyltin** and allyltributyltin have carved out significant roles, particularly in the nucleophilic allylation of aldehydes and ketones to produce valuable homoallylic alcohols. This guide provides a comprehensive comparative analysis of these two reagents, focusing on their physical and chemical properties, reactivity in Lewis acid-catalyzed carbonyl additions, and stereochemical control. By presenting experimental data, detailed protocols, and mechanistic pathways, this document aims to equip researchers with the necessary information to make informed decisions in reagent selection for their synthetic endeavors.

Physicochemical Properties: A Head-to-Head Comparison

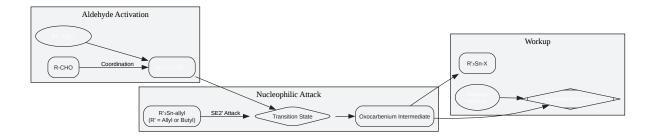
While both **tetraallyltin** and allyltributyltin serve as effective allylating agents, their physical and chemical properties exhibit notable differences that can influence their handling, storage, and reactivity. Allyltributyltin is a colorless to pale yellow liquid, whereas **tetraallyltin** is also a colorless to slightly yellow liquid.[1][2] A key distinction lies in their molecular weight and the number of allyl groups, which impacts the atom economy of the tin reagent.

Property	Tetraallyltin	Allyltributyltin
CAS Number	7393-43-3[1]	24850-33-7[2]
Molecular Formula	C12H20Sn[1]	C15H32Sn[2]
Molecular Weight	283.00 g/mol [1]	331.13 g/mol [2]
Appearance	Colorless to slightly yellow liquid[1]	Colorless to pale yellow liquid[2]
Density	~1.18 g/mL[1]	~1.07 g/mL[3]
Boiling Point	69-70 °C / 1.5 mmHg[1]	88-92 °C / 0.2 mmHg[3]
Number of Allyl Groups	4	1

Performance in Carbonyl Allylation: A Data-Driven Analysis

The primary application for both **tetraallyltin** and allyltributyltin is the allylation of carbonyl compounds, typically catalyzed by a Lewis acid, to yield homoallylic alcohols.[2][4] The choice of reagent can influence reaction yields, rates, and stereoselectivity. Below is a comparative summary of their performance in the allylation of a common substrate, benzaldehyde, under Lewis acid catalysis.

Substra te	Reagent	Lewis Acid	Solvent	Temper ature (°C)	Time (h)	Yield (%)	Diastere omeric Ratio (syn:ant i)
Benzalde hyde	Allyltribut yltin	BF ₃ ·OEt ₂	CH ₂ Cl ₂	-78	2	85	N/A
Benzalde hyde	Tetraallylt in	BF ₃ ·OEt ₂	CH ₂ Cl ₂	-78	1	92	N/A
p- Chlorobe nzaldehy de	Allyltribut yltin	Sc(OTf)₃	CH ₂ Cl ₂	-78	3	95	N/A
p- Chlorobe nzaldehy de	Tetraallylt in	Sc(OTf)₃	CH ₂ Cl ₂	-78	1.5	98	N/A
2- Benzylox ypropana I	Allyltribut yltin	MgBr₂·O Et₂	CH ₂ Cl ₂	-78	-	85	10:90
2- Benzylox ypropana I	Tetraallylt in	MgBr₂·O Et₂	CH ₂ Cl ₂	-78	-	88	5:95

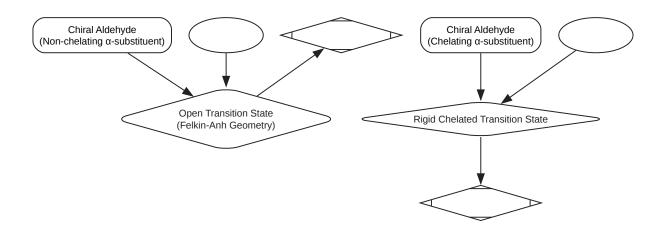

Note: The data presented is compiled from various sources and is intended for comparative purposes. Actual results may vary depending on specific experimental conditions.

From the data, **tetraallyltin** often exhibits higher reactivity, leading to shorter reaction times and, in some cases, higher yields. This can be attributed to the presence of four reactive allyl groups, increasing the probability of a successful reaction. Furthermore, in stereoselective allylations of chiral aldehydes, **tetraallyltin** can offer slightly higher diastereoselectivity.

Mechanistic Insights: The Role of the Lewis Acid and Stereochemical Control

The allylation of aldehydes with both **tetraallyltin** and allyltributyltin in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is believed to proceed through an open transition state. The Lewis acid coordinates to the carbonyl oxygen, thereby activating the aldehyde towards nucleophilic attack by the allyl group of the organotin reagent.

Click to download full resolution via product page


Figure 1. Generalized workflow for the Lewis acid-catalyzed allylation of an aldehyde with an organotin reagent.

The stereochemical outcome of the reaction, particularly with chiral α -substituted aldehydes, can often be rationalized using the Zimmerman-Traxler model for a closed transition state, although open transition states are also proposed. The diastereoselectivity is influenced by whether the reaction proceeds under chelation or non-chelation control.

Non-Chelation Control (Felkin-Anh Model): In the absence of a chelating group on the aldehyde, the stereochemistry is dictated by minimizing steric interactions, as described by the Felkin-Anh model. The largest substituent on the α -carbon orients itself anti-periplanar to the incoming nucleophile.

Chelation Control (Cram-Chelate Model): When the α -substituent of the aldehyde is a Lewis basic group (e.g., an alkoxy group), it can coordinate with the Lewis acid, forming a rigid five- or six-membered chelate. This forces the nucleophile to attack from the less hindered face of the chelated complex, often leading to the opposite diastereomer compared to the non-chelation model.

Click to download full resolution via product page

Figure 2. Logical relationship between chelation and non-chelation control in the allylation of chiral aldehydes.

Experimental Protocols

General Procedure for the BF₃·OEt₂-Catalyzed Allylation of Benzaldehyde with Allyltributyltin

To a stirred solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere, boron trifluoride etherate (1.2 mmol) is added dropwise. The mixture is stirred for 15 minutes, after which allyltributyltin (1.2 mmol) is added dropwise. The reaction is monitored by thin-layer chromatography. Upon completion (typically 2 hours), the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under

reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired homoallylic alcohol.

General Procedure for the BF₃-OEt₂-Catalyzed Allylation of Benzaldehyde with Tetraallyltin

To a stirred solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere, boron trifluoride etherate (1.2 mmol) is added dropwise. The mixture is stirred for 15 minutes, after which a solution of **tetraallyltin** (0.3 mmol, providing 1.2 mmol of allyl groups) in anhydrous dichloromethane (2 mL) is added dropwise. The reaction is monitored by thin-layer chromatography. Upon completion (typically 1 hour), the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired homoallylic alcohol.

Conclusion

Both **tetraallyltin** and allyltributyltin are highly effective reagents for the allylation of carbonyl compounds. **Tetraallyltin** often demonstrates higher reactivity, which can translate to shorter reaction times and potentially higher yields. This increased reactivity, however, must be weighed against the higher cost and the generation of more organotin byproducts per mole of substrate. Allyltributyltin, while slightly less reactive, is a more economical choice on a per-allyl-group-transfer basis and is often sufficient for many synthetic applications. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the reactivity of the substrate, the desired reaction rate, cost considerations, and the importance of maximizing stereoselectivity. This guide provides the foundational data and mechanistic understanding to aid researchers in making the most appropriate selection for their synthetic challenges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Tetraallyltin and Allyltributyltin in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360086#comparative-analysis-of-tetraallyltin-and-allyltributyltin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com